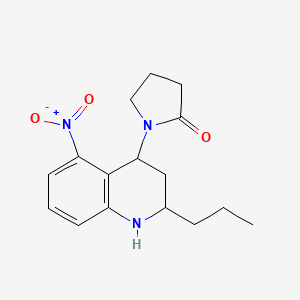

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXGMLSSVULBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline followed by nitration and subsequent reactions to introduce the propyl group and pyrrolidin-2-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

(1-(4-Methylbenzyl)piperidin-3-yl)methanol, also known as 415722-06-4, is a piperidine derivative that has applications in scientific research, particularly in drug design and development .

Key Properties

Scientific Research Applications

Piperidine is a valuable heterocycle in drug design because highly functionalized piperidines can show diverse pharmacological or biological activities . Multicomponent reaction (MCR) strategies have been developed to prepare these compounds .

Antiviral Research

1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent CoV Mpro inhibitors .

- Ugi-4CR (four-component reaction) is a versatile MCR for the synthesis of α-aminoacyl amide derivatives with different substitution patterns and is useful for generating compound libraries for screening purposes .

- Evaluation of 1,4,4-trisubstituted piperidines for antiviral activity has shown some compounds to have low μM anti-influenza A/H1N1 virus activity .

- Fluorinated analogue 2 emerged as the most potent inhibitor. It represents a new class of inhibitors of the H1 hemagglutinin-mediated membrane fusion process and RNA-dependent RNA polymerase .

Ligand Development

Piperidine derivatives are useful as acetylcholine-binding protein ligands . Compound 14 showed a higher affinity ( = 105.6 nmol/L) than nicotine ( = 777 nmol/L) .

Usage

(1-(4-Methylbenzyl)piperidin-3-yl)methanol is used in Activation analysis, where a high degree of quality control is desired, activation analysis offers a sensitivity far exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured . Actuation analysis is important in manufacturing, and in research projects requiring rigid standards of purity . It is especially useful in the processing of rare or expensive materials since, in most cases, only a friction of a gram of material is required .

Purchasing Information

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Propyl and methyl substituents (e.g., in ) influence hydrophobic interactions but differ in steric effects, with the propyl group offering greater flexibility .

- Conformational rigidity in the tetrahydroquinoline ring is critical for binding to biological targets, as seen in the partial double bond character of the N–C bond in .

Key Observations :

- The use of Brønsted acid/urea co-catalysts (e.g., in ) improves enantioselectivity in asymmetric syntheses.

- Bromination and nitration reactions require careful control of reaction conditions to avoid byproducts, as seen in .

- Yields for nitro-substituted derivatives (e.g., ~80–86%) are comparable to methyl- or halogen-substituted analogs .

Antioxidant and Pharmacological Activity

Key Observations :

- Nitro groups (as in the target compound) may enhance electron-deficient character, improving interaction with redox-active biological targets .

- Propyl and piperidinyl substituents (e.g., in ) likely modulate membrane permeability and target affinity.

Physicochemical Properties

Crystallographic data highlights substituent-driven packing differences:

Biological Activity

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one, a compound with the molecular formula CHNO and CAS number 243467-95-0, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a pyrrolidinone structure. Its chemical characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 303.36 g/mol |

| Log P (octanol-water) | 1.58 |

| Solubility | Soluble in water |

| Melting Point | Not available |

These properties suggest favorable pharmacokinetic profiles, including good oral bioavailability and potential central nervous system penetration due to its lipophilicity.

Research indicates that compounds similar to this compound may act as inhibitors of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is particularly relevant in neurological disorders where excessive nitric oxide production is implicated. The compound's structure allows it to mimic L-arginine, the natural substrate for nNOS, thus competing for binding at the active site.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant inhibitory activity against nNOS. For instance, a study reported that certain tetrahydroquinoline derivatives showed IC values in the low micromolar range against nNOS, indicating potent activity. The selectivity of these compounds for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) is crucial for minimizing side effects associated with nitric oxide modulation .

Structure-Activity Relationships (SAR)

The SAR analysis highlights that modifications on the tetrahydroquinoline ring can significantly affect biological activity. For example:

| Compound Modification | Effect on nNOS Activity |

|---|---|

| Addition of alkyl groups | Increased potency |

| Substituents at the 5-position | Enhanced selectivity |

| Variation in side chain length | Altered binding affinity |

These findings suggest that strategic modifications can optimize the therapeutic profile of such compounds.

Neurological Disorders

A notable case study involved the evaluation of a related compound in a mouse model of neurodegeneration. The administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups. This supports the hypothesis that nNOS inhibition may confer neuroprotective effects in conditions such as Alzheimer's disease .

Cardiovascular Implications

Another study assessed the cardiovascular effects of similar tetrahydroquinoline derivatives. Results indicated that these compounds could lower blood pressure in hypertensive models by modulating nitric oxide pathways without significant adverse effects on heart rate or vascular function .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one?

The compound can be synthesized via the imino Diels-Alder reaction , where aryl amines react with N-vinyl pyrrolidin-2-one in the presence of 4-nitro phthalic acid as a catalyst. This method offers regioselectivity and moderate yields (60–85%) under mild conditions (acetonitrile, room temperature) . Reductive amination and nucleophilic substitution are also viable for analogous tetrahydroquinoline derivatives, using sodium triacetoxyborohydride for imine reduction and chromatographic purification for isolation .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters:

- a = 13.516 Å, b = 14.193 Å, c = 14.987 Å

- α = 70.15°, β = 79.62°, γ = 69.70°

- V = 2530 ų, Z = 4 . Refinement is performed using SHELXL , which optimizes geometric parameters (bond lengths, angles) and accounts for thermal displacement .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., nitro group deshielding) and carbon connectivity.

- ESI-MS : Confirms molecular weight (m/z = 498.53 for the hydrated form) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for the pyrrolidinone ring) .

Advanced Research Questions

Q. How can low yields in the imino Diels-Alder reaction be mitigated?

Low yields often arise from acid-catalyzed imine hydrolysis due to moisture . Solutions include:

Q. What challenges arise in resolving the crystal structure, and how are they addressed?

Challenges include:

Q. How can conflicting NMR data (e.g., split signals) be interpreted?

Split signals may indicate dynamic effects (e.g., ring puckering in the tetrahydroquinoline moiety). Strategies:

- Perform variable-temperature NMR to assess conformational exchange.

- Use 2D NMR (COSY, NOESY) to resolve overlapping signals.

- Compare with computed chemical shifts (DFT) for validation .

Q. What computational methods support the analysis of electronic properties and bioactivity?

- Density Functional Theory (DFT) : Calculates frontier orbitals (HOMO/LUMO) to predict reactivity.

- Molecular docking : Screens against protein targets (e.g., enzymes inhibited by nitroaromatics).

- QSAR models : Relate substituent effects (e.g., nitro position) to biological activity .

Data Contradiction Analysis

Q. How should discrepancies between experimental and theoretical bond lengths be resolved?

Discrepancies >0.02 Å in bond lengths (e.g., C–N in the pyrrolidinone ring) may arise from crystal packing forces or approximations in DFT functionals . Solutions:

Q. Why do biological assays show variability in IC₅₀ values for structurally similar analogs?

Variability stems from:

- Steric effects : Propyl vs. methyl substituents altering target binding.

- Solubility differences : Nitro groups reducing aqueous solubility, affecting bioavailability.

- Assay conditions : Variations in cell lines or enzyme batches .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| Unit cell volume | 2530 ų | |

| R₁ (final) | 0.046 |

Q. Table 2. Optimized Synthesis Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | 4-Nitro phthalic acid | |

| Solvent | Acetonitrile | |

| Reaction time | 24–48 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.